molecular formula C11H8ClNO2 B7900469 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B7900469
M. Wt: 221.64 g/mol
InChI Key: GVRLCPQFLJQUFU-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

  • Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyrrole ring under specific conditions.

  • Carboxylation: The carboxylic acid group can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of this compound derivatives.

  • Reduction: Reduced pyrrole derivatives with varying functional groups.

  • Substitution: Substituted pyrrole derivatives with different substituents on the ring.

Scientific Research Applications

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Aminopyrrole

  • 3-Chloropyrrole

  • 4-Methylpyrrole

  • 2,5-Dimethylpyrrole

Biological Activity

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a pyrrole ring with a chlorophenyl substituent and a carboxylic acid functional group, suggests diverse interactions with biological targets. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and enzyme modulation.

  • Molecular Formula : C10_{10}H8_{8}ClN\O\
  • Molecular Weight : Approximately 221.64 g/mol
  • Structure : Contains a pyrrole ring, a carboxylic acid group, and a chlorophenyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, especially in anticancer research. The compound has shown potential in modulating the activity of enzymes involved in cell proliferation, which is crucial for cancer treatment strategies.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell signaling pathways. These interactions could be pivotal for developing therapeutic strategies targeting malignancies.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has been reported to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research has highlighted its binding affinity and inhibitory effects on specific kinases, which are crucial for cancer cell survival and proliferation.

Case Studies

  • Study on Kinase Inhibition :
    • A study demonstrated that this compound effectively inhibited the activity of certain tyrosine kinases associated with cancer progression.
    • The compound was found to disrupt signaling pathways critical for tumor growth.
  • Cell Line Studies :
    • In vitro studies using various cancer cell lines showed a dose-dependent decrease in cell viability upon treatment with the compound.
    • Apoptosis assays indicated that the compound induces programmed cell death in treated cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
5-(3-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acidC10_{10}H9_{9}ClN\OMethyl substitution at nitrogenModerate anticancer activity
1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acidC10_{10}H9_{9}ClN\OChlorine at different positionLower activity compared to target compound
4-Bromo-5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acidC10_{10}H8_{8}BrClN\OBromine alongside chlorineSimilar activity profile

Properties

IUPAC Name

4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-2-7(4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRLCPQFLJQUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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